![molecular formula C23H28N2O7 B4694692 {4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE](/img/structure/B4694692.png)
{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
Overview
Description
The compound {4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE is a complex organic molecule that features a combination of benzodioxole and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes under basic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Piperazine Ring: This involves the reaction of the benzodioxole derivative with piperazine under suitable conditions.
Coupling with Trimethoxyphenyl Group: The final step involves coupling the piperazine derivative with a trimethoxyphenyl derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE: has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biology: Studied for its effects on cell cycle arrest and apoptosis in cancer cells.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of {4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Trimethoxyphenyl Derivatives: Compounds with similar methoxy substitutions on a phenyl ring.
Uniqueness
{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE: is unique due to its combination of benzodioxole and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from simpler analogs .
Biological Activity
The compound {4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure
The compound is characterized by the following structural components:
- Piperazine moiety : This is known for its role in various pharmacological activities.
- Benzodioxole unit : Contributes to the compound's bioactivity through its ability to interact with biological systems.
- Trimethoxyphenyl group : Enhances lipophilicity and potential receptor binding.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer properties : Certain derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective effects : Some benzodioxole derivatives are noted for their neuroprotective capabilities, potentially useful in neurodegenerative diseases.
- Antimicrobial activity : Compounds with similar frameworks have demonstrated activity against various microbial strains.
Anticancer Activity
A study by evaluated the antiproliferative effects of related compounds on human umbilical vein endothelial cells (HUVECs) and MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited selective inhibition of cancer cell proliferation while sparing normal cells.
Compound | IC50 (µM) on MCF-7 | Selectivity Index |
---|---|---|
Compound A | 2.5 | 10 |
Compound B | 1.8 | 12 |
Target Compound | 0.9 | 15 |
This table illustrates the potency of the target compound compared to other tested derivatives.
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of benzodioxole derivatives. These compounds were found to reduce oxidative stress markers in neuronal cell lines, suggesting potential benefits in conditions like Alzheimer's disease .
Antimicrobial Activity
Preliminary tests have shown that similar compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Cancer Cell Lines : A focused library screening identified that derivatives similar to the target compound significantly inhibited tubulin polymerization, which is crucial for cancer cell division . This mechanism was confirmed through in vitro assays.
- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showcased that administration of related compounds led to improved cognitive functions and reduced neuronal damage .
Properties
IUPAC Name |
[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7/c1-27-17-12-19-18(31-14-32-19)11-16(17)13-24-5-7-25(8-6-24)23(26)15-9-20(28-2)22(30-4)21(10-15)29-3/h9-12H,5-8,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTNEFYOEXSKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3OC)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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